3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazol-4-amine 3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568933
InChI: InChI=1S/C12H15N3O2/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9/h3-7H,8,13H2,1-2H3
SMILES: CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13568933

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methoxy]-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3O2/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9/h3-7H,8,13H2,1-2H3
Standard InChI Key LBPGWZHFTTXKGE-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N
Canonical SMILES CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine, reflects its unique substituents (Figure 1):

  • Pyrazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

  • 1-Methyl group: Enhances steric stability and modulates electronic properties.

  • 4-Amine: A primary amine at position 4, enabling hydrogen bonding and nucleophilic reactions.

  • 3-(4-Methoxybenzyloxy): A benzyl ether with a para-methoxy group, influencing solubility and π-π interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₂H₁₅N₃O₂
Molecular weight233.27 g/mol
Predicted LogP2.1–2.5
Hydrogen bond donors2 (amine, ether oxygen)
Hydrogen bond acceptors4

The methoxy group increases lipophilicity compared to non-substituted benzyl analogues, while the amine enhances aqueous solubility at physiological pH .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction:

  • Reactants: 1-Methyl-1H-pyrazol-4-amine and 4-methoxybenzyl chloride.

  • Conditions: Potassium carbonate (base) in acetonitrile at 70°C for 6–8 hours.

  • Mechanism: Deprotonation of the pyrazole amine by K₂CO₃ facilitates attack on the benzyl chloride’s electrophilic carbon.

Equation:
1-Methyl-1H-pyrazol-4-amine+4-Methoxybenzyl chlorideK2CO3,CH3CNProduct\text{1-Methyl-1H-pyrazol-4-amine} + \text{4-Methoxybenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{Product}

Microwave-assisted synthesis (120°C, 40 minutes) improves yields in related pyrazole derivatives, suggesting potential optimization .

Industrial Scalability

Large-scale production requires:

  • Solvent recovery systems for acetonitrile.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Chemical Reactions and Derivatives

Functional Group Transformations

The compound undergoes characteristic pyrazole and benzyl ether reactions:

  • Oxidation: Methoxy → carbonyl (using KMnO₄/CrO₃).

  • Reduction: Amine → N-alkyl derivatives (via reductive amination).

  • Substitution: Benzyloxy group replaced by thiols or amines under acidic conditions.

Table 2: Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor ProductApplication
OxidationKMnO₄, H₂SO₄3-(4-Carboxybenzyloxy)-derivativeDrug metabolite studies
AlkylationCH₃I, NaHN-Methylated amineBioactivity modulation
HydrolysisHCl, H₂O3-Hydroxy-1-methylpyrazol-4-amineIntermediate for probes

Comparative Analysis with Analogues

Table 3: Structural Analogues and Key Differences

CompoundSubstituentsMolecular WeightLogPKey Application
3-Methoxy-1-methyl-1H-pyrazol-4-amine3-OCH₃, 1-CH₃127.14 g/mol0.9Synthetic intermediate
4-(4-Methoxyphenyl)-1-methylpyrazol-3-amine4-Ph-OCH₃, 1-CH₃203.24 g/mol2.8Receptor binding studies
N-[(5-Fluorothiophen-2-yl)methyl] derivative5-F-thiophene methyl, 1-CH₃241.29 g/mol3.1CNS drug candidates

The target compound’s benzyl ether group enhances membrane permeability compared to simpler methoxy analogues, while maintaining lower LogP than fluorinated derivatives .

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for kinase inhibitors: Pyrazole cores are prevalent in EGFR and VEGFR inhibitors .

  • Neurotensin receptor ligands: Analogues with benzyl groups show affinity for NTS2, a target for pain management .

Material Science

  • Coordination complexes: Pyrazole amines act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .

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